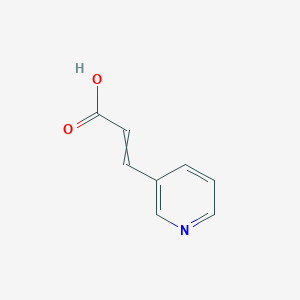

3-(Pyridin-3-yl)acrylic acid

Descripción general

Descripción

3-(Pyridin-3-yl)acrylic acid, also known as 3-(3-pyridinyl)acrylic acid, is an organic compound with the molecular formula C8H7NO2. This compound is characterized by the presence of a pyridine ring attached to a propenoic acid moiety. It is commonly used in organic synthesis and coordination chemistry due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method for synthesizing 2-propenoic acid, 3-(3-pyridinyl)- involves the condensation of pyridine-3-carboxaldehyde with malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.

Oxidation of Pyridine Derivatives: Another method involves the oxidation of 3-(3-pyridinyl)propanoic acid using oxidizing agents like potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation.

Industrial Production Methods:

Catalytic Oxidation: Industrially, 2-propenoic acid, 3-(3-pyridinyl)- can be produced via catalytic oxidation of 3-(3-pyridinyl)propanoic acid. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields.

Types of Reactions:

Addition Reactions: The double bond in the propenoic acid moiety allows for various addition reactions, including hydrogenation and halogenation.

Esterification: The carboxyl group can undergo esterification with alcohols in the presence of acid catalysts to form esters.

Polymerization: The compound can undergo radical-initiated polymerization to form polyacrylic derivatives.

Common Reagents and Conditions:

Hydrogenation: Hydrogen gas in the presence of a palladium catalyst.

Halogenation: Halogens like bromine or chlorine in the presence of a solvent such as carbon tetrachloride.

Esterification: Alcohols like methanol or ethanol with sulfuric acid as a catalyst.

Major Products:

Hydrogenation: 3-(3-pyridinyl)propanoic acid.

Halogenation: 3-(3-pyridinyl)-2,3-dihalopropanoic acid.

Esterification: Methyl 3-(3-pyridinyl)acrylate or ethyl 3-(3-pyridinyl)acrylate.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

3-(Pyridin-3-yl)acrylic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules through various synthetic routes. For instance, it has been involved in the synthesis of aminomethyl benzimidazoles, which are known inhibitors of gelatinase B. The compound's conjugated double bond enhances its reactivity, making it suitable for various chemical transformations.

Electrochemical Applications

Recent studies have explored the use of poly(this compound) in electrochemical sensors. These sensors demonstrate effectiveness in detecting catechol and hydroquinone by modifying electrode surfaces. The unique properties of this compound allow for innovative applications in sensing technologies.

Biological Research

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, showing a substantial reduction in bacterial viability at specific concentrations. This property positions the compound as a potential candidate for developing new antimicrobial agents.

Pharmacological Potential

The compound is being investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities. It acts as a precursor for synthesizing drug candidates, contributing to medicinal chemistry efforts aimed at developing new therapeutics.

Coordination Chemistry

Ligand in Coordination Complexes

this compound functions as a bifunctional ligand with both hard and soft coordination sites. It has been used to construct heterometallic complexes, which are important in materials science and catalysis . The ability to form coordination polymers enhances its utility in advanced material applications.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant efficacy against Gram-positive and Gram-negative bacteria. |

| Synthesis of Derivatives | Modifications to the compound's structure can enhance biological activity; derivatives showed improved inhibitory effects. |

| Electrochemical Sensors | Poly(this compound) effectively detects catechol and hydroquinone. |

Mecanismo De Acción

The mechanism of action of 2-propenoic acid, 3-(3-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

3-(4-Pyridinyl)acrylic Acid: Similar structure but with the pyridine ring attached at the 4-position.

3-(2-Pyridinyl)acrylic Acid: Pyridine ring attached at the 2-position.

3-(3-Pyridinyl)propanoic Acid: Lacks the double bond in the propenoic acid moiety.

Uniqueness: 3-(Pyridin-3-yl)acrylic acid is unique due to the specific positioning of the pyridine ring, which influences its reactivity and interaction with other molecules. This positioning allows for distinct coordination chemistry and biological activity compared to its isomers.

Actividad Biológica

3-(Pyridin-3-yl)acrylic acid, a compound with notable structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to an acrylic acid moiety. Its chemical formula is , with a molecular weight of 149.15 g/mol. The compound exhibits an E-configuration around the double bond, contributing to its planar structure .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing malonic acid and pyridine derivatives.

- Ugi Reaction : Involving amines, isocyanides, aldehydes, and carboxylic acids .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives of this compound were tested for their efficacy against common pathogens, demonstrating potential as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

In studies focused on neuroprotection, this compound demonstrated the ability to improve neuronal survival rates under conditions mimicking ischemic stroke. It was shown to enhance the morphology of neurons and significantly increase cell viability when subjected to oxygen-glucose deprivation (OGD) .

Case Study: Neuroprotection in Ischemic Stroke Models

A series of experiments were conducted using primary neuron cultures exposed to OGD. The application of this compound resulted in a marked increase in cell survival rates compared to control groups treated with standard anti-ischemic drugs like edaravone.

The biological activity of this compound can be attributed to several mechanisms:

Propiedades

IUPAC Name |

3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVORVXMOLQFMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862557 | |

| Record name | 3-(Pyridin-3-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-74-5 | |

| Record name | 3-(3-Pyridinyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.